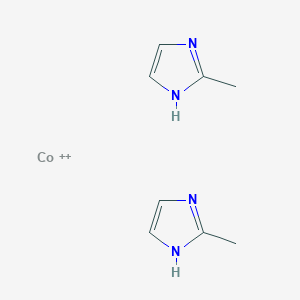
Monocobalt(II) bis(2-methyl-1H-imidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monocobalt(II) bis(2-methyl-1H-imidazole) is a coordination compound that features cobalt in the +2 oxidation state coordinated to two 2-methyl-1H-imidazole ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monocobalt(II) bis(2-methyl-1H-imidazole) typically involves the reaction of cobalt(II) salts with 2-methyl-1H-imidazole under controlled conditions. One common method is to dissolve cobalt(II) chloride in an appropriate solvent, such as ethanol or water, and then add 2-methyl-1H-imidazole to the solution. The mixture is stirred and heated to facilitate the coordination reaction, resulting in the formation of Monocobalt(II) bis(2-methyl-1H-imidazole).
Industrial Production Methods
While specific industrial production methods for Monocobalt(II) bis(2-methyl-1H-imidazole) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Monocobalt(II) bis(2-methyl-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: The 2-methyl-1H-imidazole ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products
Oxidation: Oxidized cobalt complexes.
Reduction: Reduced cobalt complexes.
Substitution: New cobalt complexes with different ligands.
Scientific Research Applications
Monocobalt(II) bis(2-methyl-1H-imidazole) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as a model compound for studying metalloenzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
Mechanism of Action
The mechanism by which Monocobalt(II) bis(2-methyl-1H-imidazole) exerts its effects depends on the specific application. In catalysis, the cobalt center can facilitate electron transfer processes, while the 2-methyl-1H-imidazole ligands can stabilize reactive intermediates. In biological systems, the compound may interact with biomolecules, such as proteins and nucleic acids, through coordination or redox reactions, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Monocobalt(II) bis(1H-imidazole): Similar structure but with unsubstituted imidazole ligands.
Monocobalt(II) bis(4-methyl-1H-imidazole): Similar structure but with methyl substitution at the 4-position of the imidazole ring.
Uniqueness
Monocobalt(II) bis(2-methyl-1H-imidazole) is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence the electronic and steric properties of the compound. This can affect its reactivity, stability, and interactions with other molecules, making it distinct from other cobalt-imidazole complexes.
Properties
Molecular Formula |
C8H12CoN4+2 |
|---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
cobalt(2+);2-methyl-1H-imidazole |
InChI |
InChI=1S/2C4H6N2.Co/c2*1-4-5-2-3-6-4;/h2*2-3H,1H3,(H,5,6);/q;;+2 |
InChI Key |
MZAKCBDJCUWSSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1.CC1=NC=CN1.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine](/img/structure/B13397104.png)

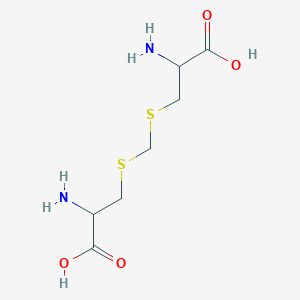
![Potassium;2-[3-[5-[(2-chloroacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B13397119.png)
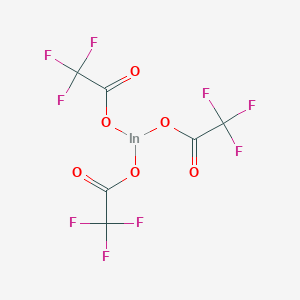
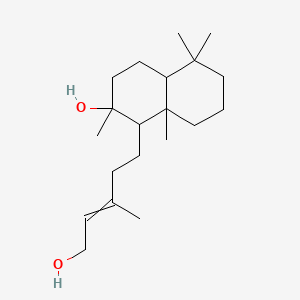
![3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B13397138.png)
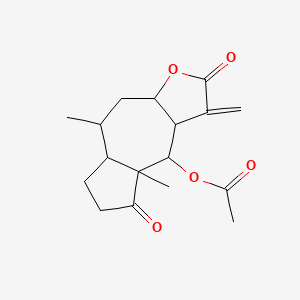
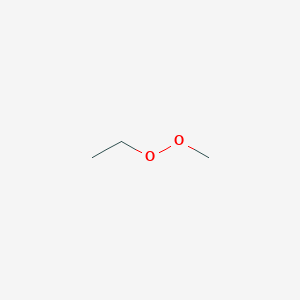
![3,8-dihydroxy-8-(hydroxymethyl)-3-methyl-5-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-3a,4,5,6,7,8a-hexahydro-1H-azulen-2-one](/img/structure/B13397161.png)
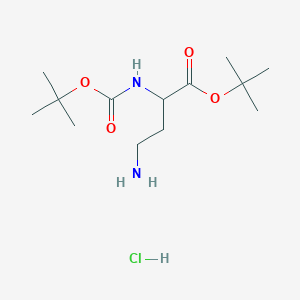
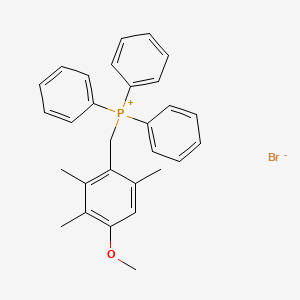
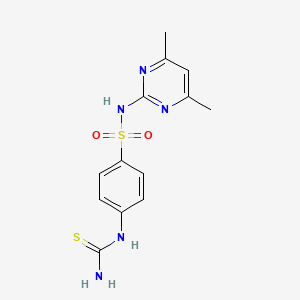
![1-[7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397189.png)
